Methyl 6-(chloromethyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-(chloromethyl)pyridine-2-carboxylate” is a colorless solid . It is used in the synthesis of diverse heterocyclic compounds and has proven valuable across various scientific research endeavors .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8ClNO2 . The exact molecular structure could not be found in the search results.Physical and Chemical Properties Analysis
“this compound” is a colorless solid . Its molecular weight is 185.61 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Reactions with O- and N-nucleophiles
Methyl 6-(chloromethyl)pyridine-2-carboxylate is involved in reactions with various O- and N-nucleophiles. For instance, when reacted with O-nucleophiles, it forms 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates. With N-nucleophiles, it produces ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).
Synthesis of Tetrahydropyridines
The compound plays a role in the synthesis of tetrahydropyridines. In one study, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Crystal Structure and Computational Study
This compound has been studied for its molecular structure through X-ray diffraction and compared with density-functional-theory (DFT) calculations. Such studies aid in understanding the thermodynamic properties and stability of its derivatives (Shen, Huang, Diao, & Lei, 2012).
Reactivity with Ammonia and Primary Amines
Research has also explored its reactivity with ammonia and primary amines, leading to the formation of various substituted compounds, which are significant for further chemical synthesis (Nadzhafova, 2002).
Synthesis of Metabotropic Glutamate Receptor Antagonist
In medicinal chemistry, it has been used in the synthesis of compounds like 2-Methyl-6-(phenylethynyl)pyridine, a potent noncompetitive mGlu5 receptor antagonist. This synthesis is crucial for developing therapeutic agents with improved properties (Cosford et al., 2003).
Formation of Unsymmetrical Diamide Ligands
This compound can act as a precursor for unsymmetrical diamide ligands. These ligands have applications in forming metal complexes and have potential uses in catalysis and material science (Napitupulu, Lawrance, Clarkson, & Moore, 2006).
Development of Antimicrobial Agents
It has been utilized in the synthesis of new Schiff bases derived from pyridine-2,6-carboxamide. These bases show significant antimicrobial activities and are vital for developing new therapeutic agents (Al-Omar & Amr, 2010).
Mechanism of Action
Safety and Hazards
“Methyl 6-(chloromethyl)pyridine-2-carboxylate” can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment . In case of ingestion or inhalation, immediate medical help should be sought .
Future Directions
Properties
IUPAC Name |
methyl 6-(chloromethyl)pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPCYWXDNLDHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695399 | |
Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220040-48-2 | |
Record name | Methyl 6-(chloromethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-(chloromethyl)pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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